molecular formula C13H22N2O4 B15308296 rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis

rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis

Cat. No.: B15308296
M. Wt: 270.32 g/mol
InChI Key: UEYBXNQHEBIVJZ-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereochemically defined, bicyclic pyrrolo[3,4-c]pyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 5 and a carboxylic acid moiety at the 7a position. The cis configuration of the fused bicyclic system (3aR,7aR) confers rigidity to the structure, making it a valuable scaffold in medicinal chemistry for designing enzyme inhibitors or receptor modulators . Its synthesis typically involves multi-step routes, including aza-Cope/Mannich cascade reactions or chiral resolution strategies to achieve the desired stereochemistry .

Key structural attributes:

  • Core structure: Octahydro-1H-pyrrolo[3,4-c]pyridine (rigid, nitrogen-rich bicyclic system).
  • Substituents: Boc group (enhances solubility in organic solvents) and carboxylic acid (enables further functionalization via amidation or esterification).
  • Stereochemistry: Cis fusion ensures spatial orientation critical for target binding.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

(3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-13(10(16)17)8-14-6-9(13)7-15/h9,14H,4-8H2,1-3H3,(H,16,17)/t9-,13+/m1/s1

InChI Key

UEYBXNQHEBIVJZ-RNCFNFMXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(CNC[C@@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Protecting Groups

a) 2-[(tert-butoxy)carbonyl]-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
  • Molecular Formula : C28H32N2O6 vs. C13H20N2O4 (target compound).
  • Key Differences : Dual Boc and Fmoc protecting groups (positions 2 and 5) enhance orthogonal deprotection utility in solid-phase peptide synthesis.
  • Physical Properties : Higher molecular weight (492.56 g/mol), predicted pKa ~4.33 (carboxylic acid), and boiling point ~654.6°C .
  • Applications : Preferred for combinatorial libraries requiring sequential deprotection.
b) rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride, cis
  • Molecular Formula : C7H13ClN2O vs. C13H20N2O4 (target compound).
  • Key Differences : Lacks Boc and carboxylic acid; features a ketone and hydrochloride salt.
  • Physical Properties : Lower molecular weight (176.64 g/mol), increased water solubility due to ionic character .
  • Applications : Intermediate for alkaloid synthesis or salt forms for improved crystallinity.

Analogues with Modified Core Structures

a) (3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
  • Core Variation : Hexahydro vs. octahydro system (reduced saturation).
  • Substituents : Boc group at position 2 instead of 3.
  • Implications : Altered ring saturation affects conformational flexibility and hydrogen-bonding capacity .
b) tert-butyl (3aS,7aS)-octahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate
  • Core Variation : Pyrrolo[3,2-b]pyridine vs. [3,4-c] isomer.
  • Key Differences : Nitrogen positioning shifts electronic properties and steric bulk, impacting binding to chiral targets .

Key Research Findings

  • Synthetic Challenges : The target compound’s cis-fused system requires enantioselective methods (e.g., asymmetric hydrogenation) to avoid racemization, unlike simpler analogues .
  • Stability : The Boc group in the target compound enhances stability during acidic workups compared to Fmoc-protected derivatives .
  • Commercial Relevance : High demand for cis-configured pyrrolo[3,4-c]pyridines in kinase inhibitor research, evidenced by extensive supplier catalogs (e.g., MolPort, ZINC codes) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?

  • Methodological Answer : Utilize chiral auxiliaries or asymmetric catalytic methods to control the stereochemistry of the pyrrolo-pyridine core. For bicyclic systems, intramolecular cyclization under mild acidic or basic conditions can favor the cis configuration. Chromatographic purification (e.g., reverse-phase HPLC) is critical for isolating stereoisomers, as evidenced by similar bicyclic compounds in catalogs .
  • Key Considerations : Monitor reaction progress via LC-MS and confirm stereochemistry using NOESY NMR or X-ray crystallography.

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence stability during synthesis?

  • Methodological Answer : The Boc group is acid-labile and prone to cleavage under strong acidic conditions (e.g., TFA or HCl). Avoid prolonged exposure to acidic environments during workup. For deprotection, use trifluoroacetic acid (TFA) in dichloromethane at 0–25°C, followed by neutralization .
  • Stability Data : Evidence from analogous Boc-protected compounds indicates decomposition temperatures >150°C under inert atmospheres, but incompatibility with strong oxidizers or bases may lead to side reactions .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to verify connectivity and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation.
  • HPLC : Chiral chromatography to assess enantiomeric excess (ee) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stereochemical assignments for this compound?

  • Methodological Answer :

  • X-ray Crystallography : Definitive confirmation of the cis configuration in the solid state.
  • Dynamic NMR : Study ring-flipping dynamics in the pyrrolo-pyridine core to rule out conformational artifacts.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
    • Case Study : Similar bicyclic compounds in catalogs (e.g., rac-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid) list stereochemical descriptors validated by these methods .

Q. What experimental protocols mitigate decomposition during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and moisture uptake.
  • Stability Screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Incompatibility Notes : Avoid contact with strong acids/bases, as highlighted in safety data for structurally related compounds .

Q. How can the compound’s reactivity be exploited in drug discovery pipelines?

  • Methodological Answer :

  • Prodrug Design : Leverage the carboxylic acid moiety for ester prodrug derivatization to enhance bioavailability.
  • Peptide Coupling : Use coupling agents (e.g., EDC/HOBt) to conjugate the acid group to amine-bearing pharmacophores.
  • Boc Deprotection : Strategic removal of the Boc group under controlled conditions to generate intermediates for further functionalization .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–12) using nephelometry or UV-vis spectroscopy.
  • Temperature Dependence : Measure solubility at 25°C vs. 37°C to account for thermal effects.
  • Reference Data : Cross-check with analogous bicyclic acids (e.g., tert-butyl rac-(1R,5S,7s)-7-aminocarbonyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate), which often show pH-dependent solubility .

Safety and Handling

Q. What personal protective equipment (PPE) is recommended for handling this compound?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved N95/P95 respirators when handling powders to avoid inhalation of particulates .
  • Gloves : Nitrile gloves resistant to organic solvents (e.g., dichloromethane).
  • Lab Coat/Goggles : Mandatory to prevent skin/eye contact, as similar compounds are classified as irritants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.